5-amino-N-(4-bromophenyl)-1-[(3-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
5-amino-N-(4-bromophenyl)-1-[(3-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide is a synthetic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a triazole ring substituted with amino, bromophenyl, and chlorophenyl groups, making it a molecule of interest for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-N-(4-bromophenyl)-1-[(3-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide typically involves multi-step organic reactions. One common method includes the cycloaddition reaction between azides and alkynes to form the triazole ring. The reaction conditions often require the use of copper(I) catalysts under mild conditions to ensure high yield and selectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems ensures consistent quality and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
5-amino-N-(4-bromophenyl)-1-[(3-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The bromophenyl and chlorophenyl groups can be reduced to their respective aniline derivatives.
Substitution: The halogen atoms (bromine and chlorine) can be substituted with other nucleophiles such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide (NaOH) or alkyl halides.
Major Products
The major products formed from these reactions include nitro derivatives, aniline derivatives, and various substituted triazole compounds.
Scientific Research Applications
5-amino-N-(4-bromophenyl)-1-[(3-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-amino-N-(4-bromophenyl)-1-[(3-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity or modulating their function. The amino, bromophenyl, and chlorophenyl groups contribute to the compound’s binding affinity and specificity, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 5-amino-1-[(3-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide
- N-(4-bromophenyl)-1-[(3-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide
Uniqueness
5-amino-N-(4-bromophenyl)-1-[(3-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide is unique due to the presence of both bromophenyl and chlorophenyl groups, which enhance its chemical reactivity and biological activity. This combination of substituents provides a distinct profile compared to other triazole derivatives, making it a valuable compound for research and development.
Properties
IUPAC Name |
5-amino-N-(4-bromophenyl)-1-[(3-chlorophenyl)methyl]triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrClN5O/c17-11-4-6-13(7-5-11)20-16(24)14-15(19)23(22-21-14)9-10-2-1-3-12(18)8-10/h1-8H,9,19H2,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOVSTCXSICQBSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CN2C(=C(N=N2)C(=O)NC3=CC=C(C=C3)Br)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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